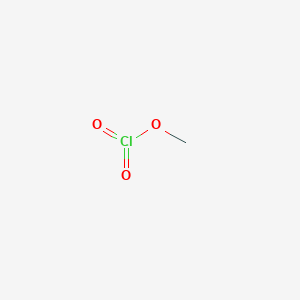
1-Bromo-4-tert-butyl-2-chlorocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-tert-butyl-2-chlorocyclohexane is an organic compound that belongs to the class of disubstituted cyclohexanes It features a cyclohexane ring substituted with a bromine atom at the first position, a tert-butyl group at the fourth position, and a chlorine atom at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-tert-butyl-2-chlorocyclohexane typically involves the halogenation of 4-tert-butylcyclohexanol. The process can be carried out through the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-tert-butyl-2-chlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base such as sodium ethoxide (NaOEt) can lead to the formation of 4-tert-butylcyclohexene.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) can be used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Substitution: Formation of 1-hydroxy-4-tert-butyl-2-chlorocyclohexane or 1-amino-4-tert-butyl-2-chlorocyclohexane.
Elimination: Formation of 4-tert-butylcyclohexene.
Oxidation: Formation of 1-bromo-4-tert-butyl-2-chlorocyclohexanone.
Reduction: Formation of 1-bromo-4-tert-butyl-2-chlorocyclohexanol.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-tert-butyl-2-chlorocyclohexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the interaction of halogenated cyclohexanes with biological systems.
Medicine: Research into the pharmacological properties of halogenated cyclohexanes may lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-tert-butyl-2-chlorocyclohexane can be compared with other similar compounds such as:
1-Bromo-4-tert-butylcyclohexane: Lacks the chlorine atom at the second position.
1-Chloro-4-tert-butylcyclohexane: Lacks the bromine atom at the first position.
1-Bromo-2-chlorocyclohexane: Lacks the tert-butyl group at the fourth position.
Uniqueness
The presence of both bromine and chlorine atoms, along with the bulky tert-butyl group, makes this compound unique
Eigenschaften
| 90976-05-9 | |
Molekularformel |
C10H18BrCl |
Molekulargewicht |
253.61 g/mol |
IUPAC-Name |
1-bromo-4-tert-butyl-2-chlorocyclohexane |
InChI |
InChI=1S/C10H18BrCl/c1-10(2,3)7-4-5-8(11)9(12)6-7/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
GOJCFGSLYHILJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(C(C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)


![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)

